2,4-Dichloro-5-(dichloromethyl)-1,3-thiazole
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Overview
Description
2,4-Dichloro-5-(dichloromethyl)-1,3-thiazole is a heterocyclic compound that contains both chlorine and sulfur atoms within its structure. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-(dichloromethyl)-1,3-thiazole typically involves the chlorination of thiazole derivatives. One common method includes the reaction of thiazole with chlorine gas under controlled conditions to introduce the chlorine atoms at the 2 and 4 positions. The dichloromethyl group can be introduced through further chlorination reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-(dichloromethyl)-1,3-thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Reagents: Used in substitution reactions to replace chlorine atoms.
Oxidizing Agents: Employed in oxidation reactions to modify the compound’s structure.
Catalysts: Often used in coupling reactions to facilitate the formation of new bonds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized thiazole derivatives, while coupling reactions can produce complex heterocyclic compounds.
Scientific Research Applications
2,4-Dichloro-5-(dichloromethyl)-1,3-thiazole has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,4-Dichloro-5-(dichloromethyl)-1,3-thiazole exerts its effects involves interactions with specific molecular targets. These interactions can lead to the inhibition or activation of various biochemical pathways. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-methylpyrimidine: Another chlorinated heterocyclic compound with similar chemical properties.
2,4-Dichloro-5-(chloromethyl)pyrimidine: Shares structural similarities and undergoes similar types of chemical reactions.
Uniqueness
What sets 2,4-Dichloro-5-(dichloromethyl)-1,3-thiazole apart from similar compounds is its unique combination of chlorine and sulfur atoms within the thiazole ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
105315-41-1 |
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Molecular Formula |
C4HCl4NS |
Molecular Weight |
236.9 g/mol |
IUPAC Name |
2,4-dichloro-5-(dichloromethyl)-1,3-thiazole |
InChI |
InChI=1S/C4HCl4NS/c5-2(6)1-3(7)9-4(8)10-1/h2H |
InChI Key |
ZCBQZOIVVNSAOK-UHFFFAOYSA-N |
SMILES |
C1(=C(N=C(S1)Cl)Cl)C(Cl)Cl |
Canonical SMILES |
C1(=C(N=C(S1)Cl)Cl)C(Cl)Cl |
Origin of Product |
United States |
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